molecular formula C3H10Ge B074220 Trimethylgermane CAS No. 1449-63-4

Trimethylgermane

Cat. No. B074220
CAS RN: 1449-63-4
M. Wt: 118.74 g/mol
InChI Key: WLKSSWJSFRCZKL-UHFFFAOYSA-N
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Description

Trimethylgermane is a chemical compound with the formula C3H10Ge . It is a clear liquid with a mild odor .


Synthesis Analysis

This compound can be synthesized through the hydrogermylation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with this compound in the presence of Karstedt’s catalyst . Another method involves the reaction of tetramethyldisiloxane with germanium tetrachloride and diethyl ether .


Molecular Structure Analysis

The molecular weight of this compound is 118.75 . The molecular structure of this compound has been determined by gas electron diffraction experiments .


Chemical Reactions Analysis

This compound readily reacts with vinylsilanes . It also undergoes hydrogermylation with alkyl propiolates to give triethylgermylacrylates .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 118.75 . Its density is 1.01 g/cm3 . It has a melting point of -123°C and a boiling point of 26-27°C . The refractive index of this compound is 1.389 .

Scientific Research Applications

  • Molecular Structure and Vibrational Spectra : A study by Roldán et al. (2009) determined the molecular structure of TMG using gas electron diffraction and recorded infrared spectra in different phases. The study contributed to a deeper understanding of TMG's molecular structure and vibrational properties, which is crucial in various scientific applications (Roldán et al., 2009).

  • Enzyme Inactivators : Silverman and Vadnere (1987) synthesized (Aminoalkyl)trimethylgermanes and showed them to be mechanism-based irreversible inactivators of mitochondrial monoamine oxidase. This indicates a potential application in biochemical and pharmaceutical research, especially in studying and influencing enzyme activities (Silverman & Vadnere, 1987).

  • Synthesis of Carbofunctional Compounds : Mironov, Kravchenko, and Petrov (1964) discussed synthesizing various carbofunctional germanium compounds from (chloromethyl)trimethylgermane, showcasing TMG’s utility in organic synthesis (Mironov, Kravchenko, & Petrov, 1964).

  • Neurodegeneration Research : Studies have utilized TMG in neuroscience research, particularly in understanding neurodegenerative processes. For example, Viviani et al. (1998) examined the role of glial cells in trimethyltin-induced neurodegeneration, highlighting TMG's utility in modeling neurotoxicity and studying neuronal death and survival mechanisms (Viviani et al., 1998).

  • Catalysis and Polymer Synthesis : Reichl et al. (1996) reported an efficient catalytic process for preparing permethyl polygermanes from trimethylgermanes, demonstrating TMG's role in catalysis and polymer synthesis (Reichl et al., 1996).

Safety and Hazards

Trimethylgermane is classified as an extremely flammable liquid and vapor . It is advised to avoid breathing its mist, gas or vapors, and to avoid contact with skin and eyes . Protective equipment and chemical impermeable gloves should be worn when handling this substance .

properties

InChI

InChI=1S/C3H9Ge/c1-4(2)3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKSSWJSFRCZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176353, DTXSID30932446
Record name Trimethylgermanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21941-60-6, 1449-63-4
Record name Trimethylgermanium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021941606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylgermanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylgermane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trimethylgermane

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